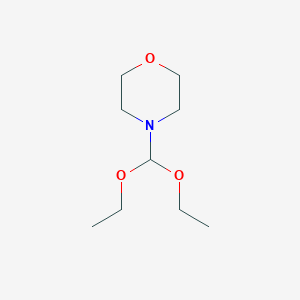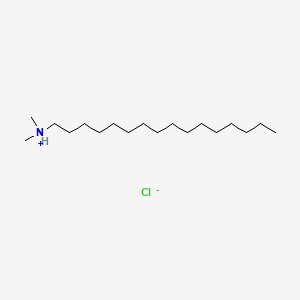
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide
描述
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a phenylamino group and a phenylethyl group, making it an interesting subject for chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide typically involves the reaction of piperidine derivatives with phenylamine and phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
化学反应分析
Types of Reactions
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
科学研究应用
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
作用机制
The mechanism of action of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide hydrochloride
- N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
属性
CAS 编号 |
61085-40-3 |
|---|---|
分子式 |
C20H25N3O |
分子量 |
323.4 g/mol |
IUPAC 名称 |
4-anilino-1-(2-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H25N3O/c21-19(24)20(22-18-9-5-2-6-10-18)12-15-23(16-13-20)14-11-17-7-3-1-4-8-17/h1-10,22H,11-16H2,(H2,21,24) |
InChI 键 |
PPQMZAUSWIDYTH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CCC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B8590145.png)




![2,6-Di-tert-butyl-4-[(2-hydroxyethyl)sulfanyl]phenol](/img/structure/B8590162.png)


![S-[4-(Boc-amino)cyclohexyl] Ethanethioate](/img/structure/B8590186.png)

![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B8590202.png)



